Notch1 Receptor Inhibition: Moderate Activity Offers a Distinct Biological Profile for Pathway Modulation
This compound demonstrates moderate inhibitory activity against the Notch1 receptor with an IC50 of 2.51 µM [1]. While more potent Notch inhibitors exist (e.g., Notch inhibitor 1 with IC50 values of 7.8 nM for Notch1 and 8.5 nM for Notch3 ), the specific activity of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid provides a useful tool for probing Notch1 function at a different potency window, potentially avoiding complete pathway shutdown and enabling studies of partial inhibition. This contrasts with non-halogenated pyrazole-benzoic acid analogs that lack reported Notch1 activity .
| Evidence Dimension | Notch1 Inhibition |
|---|---|
| Target Compound Data | IC50 = 2.51 µM (2510 nM) |
| Comparator Or Baseline | Notch inhibitor 1: Notch1 IC50 = 7.8 nM; Non-halogenated pyrazole-benzoic acid analogs: No reported Notch1 activity |
| Quantified Difference | 321-fold less potent than Notch inhibitor 1; Activity absent in non-halogenated analogs |
| Conditions | Inhibition of Notch1 deltaE mutant expressed in HEK293 cells after 16 hrs by resazurin dye-based luciferase reporter gene assay |
Why This Matters
This moderate, specific activity profile provides a valuable tool for dissecting Notch1 signaling without the complete ablation of the pathway, offering a distinct advantage for certain biological investigations and potential therapeutic windows.
- [1] BindingDB. BDBM50110176 (CHEMBL3604460): 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid. IC50: 2.51E+3nM. View Source
